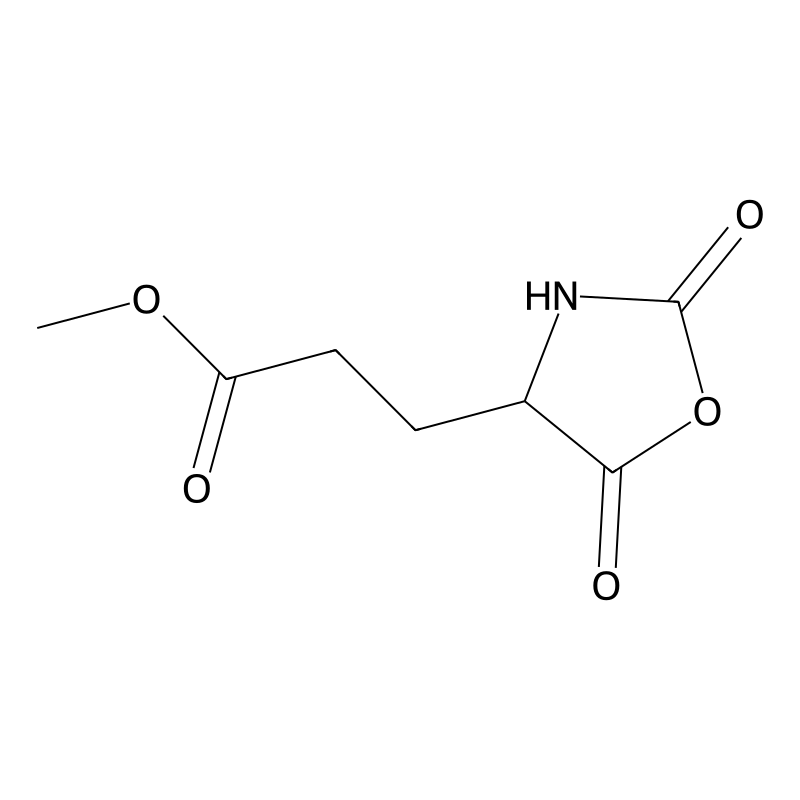

Methyl 2,5-dioxooxazolidine-4-propionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 2,5-dioxooxazolidine-4-propionate, also known as methyl (S)-2,5-dioxooxazolidine-4-propionate, is a chiral compound with the molecular formula and a molecular weight of approximately 187.15 g/mol. This compound belongs to the class of oxazolidine derivatives and features a five-membered heterocyclic ring containing two carbonyl groups (dioxo) and a propionate side chain. It is characterized by its unique structure which includes both an oxazolidine ring and a propionic acid moiety, making it significant in various chemical and biological applications .

- Nucleophilic Substitution: The carbonyl groups can undergo nucleophilic attacks, allowing for the introduction of various nucleophiles.

- Ring Opening: Under certain conditions, the oxazolidine ring can open to form linear derivatives, which may further react to yield diverse products.

- Polymerization: The compound can act as a monomer in polymerization reactions, particularly in the synthesis of polypeptides through ring-opening polymerization of N-carboxyanhydrides .

Methyl 2,5-dioxooxazolidine-4-propionate exhibits notable biological activities. It is primarily recognized for its role as a precursor in the synthesis of polyglutamate derivatives, which have applications in drug delivery systems and biocompatible materials. The compound's chiral nature allows for specific interactions with biological targets, potentially influencing enzyme activity and metabolic pathways .

Additionally, studies indicate that derivatives of this compound may exhibit anti-inflammatory properties and could be explored for therapeutic applications in treating various diseases .

The synthesis of methyl 2,5-dioxooxazolidine-4-propionate can be achieved through several methods:

- Direct Condensation: This involves the condensation of methyl propanoate with appropriate amino acid derivatives under acidic or basic conditions to form the oxazolidine ring.

- Ring-opening Polymerization: The compound can be synthesized via the ring-opening polymerization of N-carboxyanhydrides derived from glutamic acid derivatives, followed by methylation to yield the final product.

- Chemical Modification: Existing oxazolidine compounds can be modified chemically through acylation or alkylation processes to introduce the propionate group .

Methyl 2,5-dioxooxazolidine-4-propionate finds applications across various fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of bioactive compounds and drug formulations.

- Biopolymers: Serves as a monomer for producing biodegradable polymers such as polyglutamate, which are utilized in drug delivery and tissue engineering.

- Research: Employed in studies investigating peptide synthesis and protein engineering due to its ability to influence secondary structures .

Interaction studies involving methyl 2,5-dioxooxazolidine-4-propionate focus on its binding affinity with various biological macromolecules. Research has shown that this compound can interact with enzymes and receptors due to its structural features. For example:

- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, providing insights into its potential therapeutic uses.

- Peptide Interactions: Investigations into how this compound affects peptide conformation reveal its importance in understanding protein folding and stability .

Several compounds share structural similarities with methyl 2,5-dioxooxazolidine-4-propionate. Notable examples include:

These compounds are unique due to their specific stereochemistry and functional group arrangements, which influence their reactivity and biological interactions. Methyl 2,5-dioxooxazolidine-4-propionate stands out due to its dual functionality as both a building block for polymers and a potential therapeutic agent.